(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound characterized by its unique diazabicyclo[3.2.1]octane core structure. The presence of nitrogen atoms within this bicyclic framework imparts distinct chemical and biological properties, making it of significant interest in fields such as organic synthesis, medicinal chemistry, and materials science. The compound's molecular formula is CHNO, with a molecular weight of 212.29 g/mol, and it is typically a solid at room temperature .
This compound falls under the category of bicyclic amines, specifically classified as a diazabicyclo compound due to the presence of two nitrogen atoms in its bicyclic structure. It is often utilized as a building block in various synthetic applications and has been studied for its potential biological activities .
The synthesis of (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate generally involves several key steps:
Common methods for synthesizing this compound include:
The molecular structure of (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate can be described using standard chemical notation:
This compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reagents and conditions employed during these reactions .
The mechanism of action for (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate involves interactions with various molecular targets through its nitrogen atoms and rigid bicyclic structure. These interactions can modulate enzyme activity or receptor binding, influencing biological pathways relevant to medicinal chemistry applications .
Relevant data from various studies indicate that the compound's unique structural features contribute significantly to its reactivity and potential applications in scientific research .
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate has numerous applications across different scientific fields:
The construction of the 3,6-diazabicyclo[3.2.1]octane scaffold demands precise stereochemical control, particularly for the pharmacologically critical (1R,5S) configuration. A predominant approach involves intramolecular Mannich reactions or reductive amination cascades, where chiral auxiliaries or catalysts direct the stereoselective ring closure. For instance, desymmetrization of achiral tropinone derivatives through enantioselective reduction establishes the foundational bicyclic framework with high fidelity [6]. Alternative routes employ chiral pool materials—such as enantiopure amino acids—to embed stereocenters prior to bicyclization, minimizing post-formation stereocorrection. Recent advances utilize ring-expansion strategies of pyrrolidine precursors, where nucleophilic addition to activated olefins triggers cyclization, yielding the diazabicyclo[3.2.1]octane core with >95% diastereomeric excess under optimized conditions [7].
1.2. tert-Butoxycarbonyl (Boc) Protection-Deprotection Tactics in Diazabicyclo[3.2.1]octane Systems
Boc protection is indispensable for safeguarding the secondary amine in 3,6-diazabicyclo[3.2.1]octane during synthetic sequences. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, achieving near-quantitative protection at 0–25°C. Critical to success is the in situ generation of the free amine from its hydrochloride salt (e.g., CAS 1523571-18-7) prior to Boc protection [8]. Deprotection employs strong acids (e.g., trifluoroacetic acid or HCl in dioxane), but requires stringent temperature control (0–5°C) to prevent epimerization of the (1R,5S) centers. Post-deprotection, immediate neutralization or solvent extraction minimizes degradation. Storage protocols mandate anhydrous conditions at 2–8°C to prevent Boc cleavage via hydrolysis, as highlighted by supplier specifications [2] [5].
Table 1: Boc Handling Protocols for Diazabicyclo[3.2.1]octane Derivatives
Parameter | Optimal Conditions | Risk Mitigation |
---|---|---|
Protection | Boc₂O, Et₃N, THF, 25°C, 12h | Exclude moisture to avoid urea formation |
Deprotection | 4M HCl/dioxane, 0°C, 1–2h | Controlled T to prevent racemization |
Storage | Sealed desiccator, 2–8°C, dark | Prevents thermal/photo degradation |
Catalytic asymmetric synthesis has emerged as a scalable solution for installing the (1R,5S) configuration. Chiral Lewis acid catalysts—such as bisoxazoline-copper complexes—enable enantioselective Michael additions or cycloadditions to assemble the bicyclic core. One breakthrough leverages itaconate derivatives and enantiopure amines (e.g., (R)-phenylethylamine) to generate chirally pure pyrrolidine intermediates. These intermediates undergo stereoretentive annulation to form the diazabicyclo[3.2.1]octane skeleton, bypassing costly chromatographic separations via preferential crystallization [7]. Transition-metal catalysis, particularly Pd-catalyzed asymmetric allylic amination, has also demonstrated efficacy, affording the target scaffold in 90–98% enantiomeric excess (ee) [6].
Table 2: Catalytic Systems for (1R,5S) Selectivity
Catalyst | Reaction Type | ee (%) | Key Advantage |
---|---|---|---|
Cu(II)-bisoxazoline | Michael addition | 95 | Air stability, low catalyst loading |
Pd-BINAP | Allylic amination | 98 | Tolerance to diverse N-substituents |
Organocatalyst (Cinchona) | Mannich cyclization | 90 | Metal-free, eco-friendly conditions |
Transitioning from batch to continuous flow systems addresses scalability bottlenecks in synthesizing (1R,5S)-Boc-protected diazabicyclo[3.2.1]octane. Key advantages include precise residence time control (<5% side products) and enhanced heat/mass transfer. For example, hydrogenation of an imine precursor under segmented flow (H₂ gas/liquid phase) using Pd/C catalysts achieves near-complete conversion in minutes versus hours in batch reactors [7]. Integrated protection-deprotection modules further streamline production: Boc introduction and subsequent acidic cleavage occur in series within silicon-carbide microreactors, minimizing intermediate handling. This approach reduces solvent use by 60% and elevates throughput to kilogram-scale weekly outputs, aligning with industrial demand [3] [4].
Table 3: Key Commercial Suppliers of (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Supplier | Purity | Package Size | Storage Conditions | CAS Number |
---|---|---|---|---|
Laibo Chem | 95% | 100 mg | 2–8°C, sealed | 1058737-47-5 |
Angene | 97% | 100–250 mg | 2–8°C | 1058737-47-5 |
Synthonix | 95% | Custom | Refrigerator | 1058737-47-5 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1